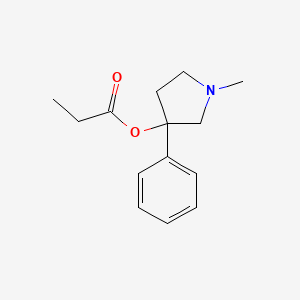
1-Methyl-3-phenyl-3-pyrrolidinol propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-phenyl-3-pyrrolidinyl propionate is a chemical compound with the molecular formula C14H19NO2 It is known for its unique structure, which includes a pyrrolidine ring substituted with a phenyl group and a propionate ester
Preparation Methods
The synthesis of 1-methyl-3-phenyl-3-pyrrolidinyl propionate typically involves the reaction of 1-methyl-3-phenylpyrrolidine with propionic acid or its derivatives. One common method includes the esterification of 1-methyl-3-phenylpyrrolidine with propionic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Methyl-3-phenyl-3-pyrrolidinyl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction .
Scientific Research Applications
1-Methyl-3-phenyl-3-pyrrolidinyl propionate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-3-phenyl-3-pyrrolidinyl propionate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing the active pyrrolidine moiety, which then interacts with biological targets. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-Methyl-3-phenyl-3-pyrrolidinyl propionate can be compared with other similar compounds, such as:
1-Methyl-3-phenyl-3-pyrrolidinyl acetate: Similar structure but with an acetate ester group instead of a propionate.
1-Ethyl-3-phenyl-3-pyrrolidinyl propionate: Contains an ethyl group instead of a methyl group on the pyrrolidine ring.
1-Methyl-3-phenyl-3-pyrrolidinyl butyrate: Features a butyrate ester group instead of a propionate.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the variations in their ester groups and substituents .
Properties
CAS No. |
3188-69-0 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(1-methyl-3-phenylpyrrolidin-3-yl) propanoate |
InChI |
InChI=1S/C14H19NO2/c1-3-13(16)17-14(9-10-15(2)11-14)12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3 |
InChI Key |
HSCOGTOYLILNHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CCN(C1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















